molecular formula C16H15FN4 B15338990 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine CAS No. 887582-67-4

3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine

Cat. No.: B15338990
CAS No.: 887582-67-4
M. Wt: 282.32 g/mol
InChI Key: NSAOZEGPIZIKBH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine is a compound belonging to the tetrazine family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and bioimaging. This compound features a unique structure with both dimethyl and fluoro substituents, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate starting materials . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dimethylformamide (DMF) can be common in these synthetic routes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity and applications.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds.

Scientific Research Applications

3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. For instance, in bioimaging applications, the compound’s fluorescence properties are utilized to visualize biological processes. The energy transfer to a dark state (ETDS) mechanism is one way in which the compound’s fluorescence is quenched, allowing for precise imaging .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-phenyl)-6-(4-chloro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
  • 3-(3,5-Dimethyl-phenyl)-6-(4-bromo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
  • 3-(3,5-Dimethyl-phenyl)-6-(4-iodo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine

Uniqueness

The uniqueness of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine lies in its specific substituents, which impart distinct chemical and physical properties. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and stability compared to its chloro, bromo, and iodo counterparts.

Properties

CAS No.

887582-67-4

Molecular Formula

C16H15FN4

Molecular Weight

282.32 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C16H15FN4/c1-10-7-11(2)9-13(8-10)16-20-18-15(19-21-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H,18,19)(H,20,21)

InChI Key

NSAOZEGPIZIKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC(=NN2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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